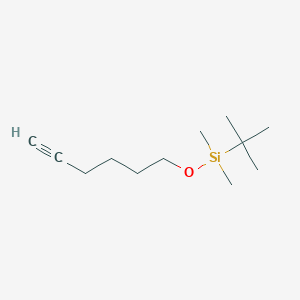
Acetyl-L-carnitine hydrochloride
Overview
Description
O-Acetyl-L-carnitine hydrochloride: is a naturally occurring derivative of L-carnitine, an amino acid derivative. It is an acetylated form of L-carnitine and is known for its role in energy metabolism, particularly in the transport of fatty acids into the mitochondria for energy production . This compound is widely used in dietary supplements and has various applications in medicine and research.
Mechanism of Action
- ALC assists in transporting long-chain fatty acids into the mitochondrial matrix, allowing them to be oxidized for energy production .
- Additionally, ALC scavenges excessive free radicals, maintaining mitochondrial function and reducing oxidative stress .
- Clinically, ALC is investigated for various conditions, including neuropathy, depression, and dementia .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Acetyl-L-carnitine hydrochloride serves as a substrate for important reactions in which it accepts and gives up an acyl group . It interacts with enzymes such as carnitine acetyltransferase, which is involved in the reaction: acetyl-CoA + carnitine ⇌ CoA + acetyl-L-carnitine . This reaction is essential for the transport of fatty acids into the mitochondria .
Cellular Effects
This compound influences cell function by facilitating the transport of fatty acids into the mitochondria, which is crucial for cellular metabolism . It also plays a role in cell signaling pathways and gene expression . For instance, it has been shown to activate phosphoinositol-3 kinase, protein kinase G, and ERK1/2 signaling pathways, which are important in neuronal cell survival and differentiation processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in fatty acid metabolism. It facilitates the transfer of fatty acids from the cytosol to the mitochondria during beta-oxidation . This process involves binding interactions with biomolecules like enzymes and coenzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown neuroprotective effects over time . It has been observed to reduce cellular stress responses and neurotoxicity in neuron-like PC12 cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exert neuroprotective and anticonvulsant effects in a kainate murine model of temporal lobe epilepsy .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes such as carnitine acetyltransferase and coenzymes like CoA in this process .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters . It is used by the body to transport fatty acids into the mitochondria for breakdown and energy production .
Subcellular Localization
This compound is localized in the mitochondria of cells, where it plays a key role in importing acyl-CoA . It is then transported out of the mitochondria and into the cytosol, leaving free CoA inside the mitochondria ready to accept new import of fatty acid chains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-Acetyl-L-carnitine hydrochloride typically involves the acetylation of L-carnitine. One common method includes the reaction of L-carnitine with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours . The product is then purified through crystallization and filtration.
Industrial Production Methods: In industrial settings, the production of O-Acetyl-L-carnitine hydrochloride often involves the use of glacial acetic acid and acetyl chloride. The reaction is conducted at high temperatures (118-130°C) to ensure complete acetylation . The resulting product is then subjected to vacuum drying to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: O-Acetyl-L-carnitine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carnitine and acetyl-CoA.
Reduction: It can be reduced back to L-carnitine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acetyl chloride and acetic anhydride are commonly used for acetylation reactions.
Major Products Formed:
Oxidation: Carnitine and acetyl-CoA.
Reduction: L-carnitine.
Substitution: Various acetylated derivatives depending on the substituent used.
Scientific Research Applications
O-Acetyl-L-carnitine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acetylated compounds.
Comparison with Similar Compounds
L-Carnitine: The non-acetylated form, primarily involved in fatty acid transport.
Acetyl-L-carnitine: Similar to O-Acetyl-L-carnitine hydrochloride but without the hydrochloride group.
Propionyl-L-carnitine: Another derivative with a propionyl group instead of an acetyl group.
Uniqueness: O-Acetyl-L-carnitine hydrochloride is unique due to its enhanced ability to cross the blood-brain barrier, making it more effective in improving cognitive function compared to other forms of carnitine . Its acetyl group also allows it to participate in acetylcholine synthesis, providing additional benefits in neurological health .
Properties
CAS No. |
5080-50-2 |
|---|---|
Molecular Formula |
C9H18NO4.Cl C9H18ClNO4 |
Molecular Weight |
242.71 g/mol |
IUPAC Name |
(3R)-3-(2,2,2-trideuterioacetyl)oxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3; |
InChI Key |
JATPLOXBFFRHDN-SPMMGKNWSA-N |
SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl |
Canonical SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
melting_point |
145 °C |
| 5080-50-2 | |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
(2R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium Chloride; 2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, , chloride, (R)-; Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, chloride, acetate, (-)- (8CI); Acetyl L-carnitine hydro |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)

